N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
Description
N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a tetracyclic compound featuring a fused ethanoanthracene core with a methyl-substituted carboxamide group at position 11 and a 2-chlorophenyl moiety attached via an amide linkage.
Properties
IUPAC Name |
N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO/c1-24(23(27)26-21-13-7-6-12-20(21)25)14-19-15-8-2-4-10-17(15)22(24)18-11-5-3-9-16(18)19/h2-13,19,22H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEXFUWUIHCXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137510 | |
| Record name | N-(2-Chlorophenyl)-9,10-dihydro-11-methyl-9,10-ethanoanthracene-11-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309938-94-1 | |
| Record name | N-(2-Chlorophenyl)-9,10-dihydro-11-methyl-9,10-ethanoanthracene-11-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309938-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-9,10-dihydro-11-methyl-9,10-ethanoanthracene-11-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethanoanthracene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the ethanoanthracene core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety in N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
Heating with concentrated HCl under reflux cleaves the amide bond, producing 11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid and 2-chloroaniline . -
Basic Hydrolysis :
Treatment with aqueous NaOH forms the sodium salt of the carboxylic acid .
Reduction of the Amide to Amine
The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) .
The product, N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-methylamine , retains the ethanoanthracene core but replaces the carbonyl with a methylene group.
Functionalization via Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes electrophilic substitution under controlled conditions. For example:
-
Nitration :
Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group, typically at the meta position relative to chlorine .
| Conditions | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivative |
Halogenation of the Ethanoanthracene Core
The ethanoanthracene framework can undergo bromination at positions activated by the conjugated system. For instance, bromine (Br₂) in the presence of Lewis acids like FeBr₃ selectively substitutes hydrogen atoms .
Nucleophilic Substitution at the Chlorophenyl Group
The chlorine atom on the phenyl ring is susceptible to nucleophilic displacement under high-temperature conditions or catalytic coupling .
-
Reaction with Amines :
Heating with ammonia (NH₃) and copper catalysts yields 2-aminophenyl-substituted derivatives .
| Conditions | Reagents | Product |
|---|---|---|
| Nucleophilic substitution | NH₃, Cu, 150°C | 2-Aminophenyl carboxamide |
Alkylation/Acylation of the Amide Nitrogen
The secondary amide nitrogen can undergo alkylation using strong bases like lithium diisopropylamide (LDA) followed by alkyl halides .
Photochemical Reactions
The ethanoanthracene moiety may participate in UV-induced reactions, such as ring-opening or isomerization, though steric hindrance from the ethano bridge limits classical anthracene photodimerization .
Coordination Chemistry
While direct evidence is limited, the carboxamide group could act as a ligand in metal complexes, analogous to related ethanoanthracene diamines.
Scientific Research Applications
N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of Ethanoanthracene Derivatives
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Comparisons
Substituent Effects on Stability and Reactivity
- Chlorine Substitution: Dichloro analogs (e.g., 1,8-dichloro-9,10-ethanoanthracene-11-carboxylic acid) exhibit strong intermolecular Cl···H interactions (2.731 Å), enhancing crystal packing stability . The target compound’s single 2-chlorophenyl group may reduce halogen bonding but could improve lipophilicity.
- Amide vs. Sulfonamide : Sulfonamide derivatives (e.g., ) show C–H···O interactions in crystallography, while carboxamides (target compound) likely engage in N–H···O hydrogen bonding, affecting solubility and bioavailability.
Spectroscopic and Computational Data
- DFT studies on dichloro-carboxylic acid analogs show strong correlation (R² = 0.97–0.99) between computed and experimental NMR shifts . Similar computational modeling could predict the target compound’s electronic behavior.
Biological Activity
N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydro-9,10-ethanoanthracene derivatives , characterized by the following structural features:
- Molecular Formula : C18H16ClN
- Molecular Weight : 285.78 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as a modulator of glucocorticoid receptors , influencing pathways associated with inflammation and immune response. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with receptor sites, enhancing its binding affinity.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds within this class exhibit significant anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
- Cytotoxicity : In vitro studies reveal that this compound can exert cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines (e.g., IL-6, TNF-alpha) | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The compound significantly reduced joint swelling and pain compared to control groups. Mechanistic studies indicated that it downregulated the expression of inflammatory mediators such as COX-2 and prostaglandin E2.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another notable study focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are effective for preparing ethanoanthracene carboxamide derivatives like N-(2-chlorophenyl)-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Diels-Alder Reaction : Anthracene derivatives are synthesized via a Diels-Alder reaction between anthracene and dienophiles (e.g., fumaryl chloride), forming the ethanoanthracene scaffold .
Carboxamide Formation : The carboxamide group is introduced via nucleophilic acyl substitution. For example, reacting the ethanoanthracene carboxylic acid with thionyl chloride generates an acyl chloride intermediate, which is then treated with 2-chloroaniline to yield the target compound .
Microwave-Assisted Synthesis : Microwave irradiation (e.g., 300–500 W, 5–10 min) significantly accelerates reaction times and improves yields compared to conventional heating .
Q. How is the crystal structure of ethanoanthracene derivatives characterized?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:
- Crystallization : Slow evaporation of a dichloromethane/hexane mixture produces suitable crystals .
- Data Collection : Monoclinic systems (e.g., space group P21) with parameters such as a = 8.9362 Å, b = 6.8766 Å, c = 15.5039 Å, and β = 91.54° are common for ethanoanthracene derivatives .
- Intermolecular Interactions : C–H···O (2.731 Å) and C–H···π (2.328–2.510 Å) interactions stabilize the packing .
Q. How do intermolecular interactions influence the stability and electronic properties of ethanoanthracene carboxamides?
Methodological Answer: Combined Hirshfeld surface analysis and DFT calculations reveal:
- Hirshfeld Analysis : Identifies dominant interactions (e.g., H···Cl: 2.731 Å; O···H: 1.681–2.510 Å), contributing to 65–70% of crystal stability .
- DFT Studies : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, while electrostatic potential maps highlight nucleophilic regions at the carboxamide oxygen .
Q. What strategies resolve enantiomers in ethanoanthracene-based diamines for asymmetric catalysis?
Methodological Answer:
- Curtius Rearrangement : Thermal decomposition of acyl azides generates isocyanates, which hydrolyze to racemic diamines .
- Diastereomeric Salt Resolution : Racemic mixtures are treated with chiral acids (e.g., R-chloropropionic acid), forming diastereomeric salts with distinct solubilities. SCXRD confirms absolute configurations via hydrogen-bonding motifs (e.g., P-helical structures) .
Q. How do thermolysis conditions affect the decomposition pathways of ethanoanthracene derivatives?
Methodological Answer: Controlled thermolysis studies (e.g., 150–300°C) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
